triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide
Description
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide is a quaternary ammonium compound characterized by two triethylazanium (triethylammonium) groups connected via a benzoyloxyethyl-ethoxycarbonyl linker, with diiodide counterions. The structure features:
- Triethylazanium groups: These cationic moieties contribute to the compound’s hydrophilicity and ionic character.
- Benzoyloxyethyl linker: The aromatic benzoyl group may enhance stability and influence π-π interactions in biological or material applications.
- Ethoxycarbonyl groups: These ester functionalities could participate in hydrolysis or serve as synthetic handles for further modifications.
- Diiodide counterions: The iodide anions balance the charge and may affect solubility and crystallinity.
This compound’s synthesis likely involves quaternization of tertiary amines with ethyl iodide, followed by esterification and purification via column chromatography, analogous to methods described for uridine derivatives . Its characterization would include ¹H-NMR (e.g., δ ~1.2–1.4 ppm for ethyl groups, δ ~7.5–8.0 ppm for aromatic protons) and HRESIMS (expected [M]⁺ at m/z ~700–800, considering molecular formula C₃₂H₅₆N₂O₅²⁺·2I⁻) .
Properties
CAS No. |
21480-09-1 |
|---|---|
Molecular Formula |
C24H42I2N2O4 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-7-25(8-2,9-3)17-19-29-23(27)21-15-13-14-16-22(21)24(28)30-20-18-26(10-4,11-5)12-6;;/h13-16H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BPZBTNRPFXFUQK-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves its interaction with specific molecular targets. The triethylazaniumyl groups play a crucial role in binding to target molecules, while the benzoyl group facilitates the compound’s reactivity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.
Comparison with Similar Compounds
Key Observations:
Cationic Moieties :
- The target compound uses triethylazanium groups, which offer greater steric bulk and lipophilicity compared to the trimethylazanium groups in succinylcholine iodide. This may reduce renal clearance or enhance membrane permeability .
- Succinylcholine’s trimethylazanium groups facilitate rapid hydrolysis by plasma cholinesterases, limiting its duration of action—a property the target compound may lack due to its triethyl groups .
In contrast, succinylcholine’s succinate ester linker is flexible and biodegradable, critical for its short-acting neuromuscular blockade .
Counterion Effects :
- Diiodides generally exhibit higher solubility in polar solvents compared to dichlorides (e.g., ’s dichloride dihydrate). However, iodide’s larger ionic radius may reduce crystallinity versus chloride salts .
Specialized Modifications :
- The triethylsilyl-containing compound () demonstrates how silicon incorporation can enhance thermal stability and alter hydrophobicity, useful in silicone-based materials .
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